1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 4-acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or Simmons-Smith reagents.
Attachment of the 4-Acetamidophenyl Group: The 4-acetamidophenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), halide ions (Cl-, Br-)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Aminophenyl)cyclopropane-1-carboxylic acid: This compound has an amino group instead of an acetamido group, which may result in different chemical and biological properties.
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid: This compound has a methyl group instead of an acetamido group, which may affect its reactivity and applications.
1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid:
The uniqueness of this compound lies in its specific structural features and the presence of the acetamido group, which may confer distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
1-(4-acetamidophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-10-4-2-9(3-5-10)12(6-7-12)11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEJXZQHZWDUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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